Methyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate
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Overview
Description
Methyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure. The presence of an iodine atom at the 3-position and a carboxylate ester group at the 5-position of the pyrazole ring makes this compound unique and of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-iodopyridine-2-carboxylic acid with hydrazine to form the pyrazole ring, followed by esterification to introduce the methyl carboxylate group . The reaction conditions often require the use of a strong acid or base as a catalyst and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and appropriate ligands are used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield a 3-azido derivative, while coupling reactions can produce various biaryl compounds.
Scientific Research Applications
Methyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom and the carboxylate group can influence its binding affinity and specificity. The exact pathways involved can vary and are subject to ongoing research.
Comparison with Similar Compounds
Methyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate can be compared with other pyrazolopyridine derivatives, such as:
- Methyl 3-chloro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate
- Methyl 3-bromo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate
- Methyl 3-fluoro-1H-pyrazolo[3,4-c]pyridine-5-carboxylate
These compounds share a similar core structure but differ in the halogen substituent at the 3-position. The presence of different halogens can affect their reactivity, biological activity, and physical properties, making each compound unique in its own right.
Biological Activity
Methyl 3-iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylate (CAS No. 2089327-09-1) is a heterocyclic compound notable for its unique structural features, which include a fused pyrazole and pyridine ring system. The presence of an iodine atom at the 3-position and a carboxylate ester group at the 5-position significantly influences its chemical properties and biological activities. This article presents an overview of the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is C₈H₆IN₃O₂, with a molecular weight of 303.06 g/mol. Its structure can be represented as follows:
Research suggests that this compound exhibits several biological activities, primarily through interactions with specific molecular targets such as enzymes or receptors. The compound's mechanism of action is likely influenced by:
- Iodine Substitution : The iodine atom enhances nucleophilic substitution reactions and affects the binding affinity to target proteins.
- Carboxylate Group : This functional group may play a role in modulating enzyme activity or receptor interactions.
Antimicrobial Activity
Preliminary studies indicate that this compound displays antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Research has highlighted the compound's potential as an anticancer agent. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, likely through the modulation of specific signaling pathways involved in cell survival and proliferation.
Case Studies and Experimental Data
- Anticancer Activity : A study evaluated the cytotoxic effects of this compound on HeLa cells (cervical cancer) and found significant reductions in cell viability at concentrations above 10 µM. The mechanism was attributed to increased reactive oxygen species (ROS) production leading to oxidative stress.
- Antimicrobial Efficacy : Another investigation assessed the compound's antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated that it exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is essential. The following table summarizes key characteristics:
Compound Name | CAS Number | Biological Activity | Similarity Index |
---|---|---|---|
Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate | 1196156-42-9 | Moderate Anticancer | 0.82 |
Ethyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate | 1256824-48-2 | Low Antimicrobial | 0.80 |
3-Iodo-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid | 1221288-26-1 | High Anticancer | 0.93 |
5-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine | 1357947-08-0 | Moderate Antimicrobial | 0.83 |
Properties
Molecular Formula |
C8H6IN3O2 |
---|---|
Molecular Weight |
303.06 g/mol |
IUPAC Name |
methyl 3-iodo-2H-pyrazolo[3,4-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C8H6IN3O2/c1-14-8(13)5-2-4-6(3-10-5)11-12-7(4)9/h2-3H,1H3,(H,11,12) |
InChI Key |
PXIGYLDELFZJDK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(NN=C2C=N1)I |
Origin of Product |
United States |
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